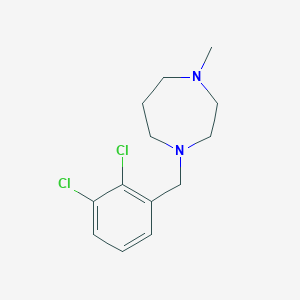

1-(2,3-dichlorobenzyl)-4-methyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including compounds similar to 1-(2,3-dichlorobenzyl)-4-methyl-1,4-diazepane, can be achieved through multicomponent reactions and cyclodehydrative processes. A notable method includes the stereoselective synthesis via a one-pot, solvent- and catalyst-free procedure that reacts 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes (Sotoca et al., 2009). Additionally, complex 1,4-diazepane derivatives have been synthesized through intramolecular Fukuyama–Mitsunobu cyclization and other efficient methodologies for multikilogram production (Gomi et al., 2012).

Molecular Structure Analysis

X-ray diffraction methods have elucidated the crystal and molecular structure of related 1,4-diazepane derivatives. These studies reveal details such as bond lengths, molecular conformation, and intermolecular contacts, providing insight into the enamide forms of these compounds and their structural stability (Bremner et al., 1977).

Chemical Reactions and Properties

1,4-Diazepane derivatives undergo a variety of chemical reactions, including coupling with diazonium salts to form stable crystalline solids and oils, characterized by spectroscopy and mass spectrometry. These reactions highlight the versatility and reactivity of the 1,4-diazepane scaffold in synthesizing diverse organic compounds (Moser & Vaughan, 2004).

Physical Properties Analysis

The physical properties of 1,4-diazepane derivatives are often determined through structural characterization techniques, which provide information on their crystalline state, solubility, and stability. The crystal structure analysis of these compounds reveals their conformational preferences and interactions, which are crucial for understanding their physical behavior (Yang & Zhai, 2012).

Propriétés

IUPAC Name |

1-[(2,3-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-4-2-5-12(14)13(11)15/h2,4-5H,3,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZXYEUGZXZRLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine](/img/structure/B5672079.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5672095.png)

![6-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B5672101.png)

![2-allyl-6-[(mesitylamino)methyl]phenol](/img/structure/B5672112.png)

![9-(6-methyl-3-pyridazinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672120.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5672131.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5672143.png)

![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)

![N-[(5-bromo-2-thienyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5672172.png)

![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)